Enhanced Phenolic Acidity Versus Non-Fluorinated and Non-Iodinated Analogs – pKa Comparison
2-Fluoro-3-iodo-5-methylphenol exhibits a predicted pKa of 7.97 ± 0.15 due to the combined electron-withdrawing effects of the ortho-fluoro and meta-iodo substituents . This value is substantially lower than that of the non-fluorinated analog 3-iodo-5-methylphenol (estimated pKa ≈ 8.43) and the non-iodinated analog 2-fluoro-5-methylphenol (calculated pKa 8.55) [1]. The 0.46–0.58 log unit increase in acidity relative to these closest structural analogs translates to a significantly higher fraction of ionized phenolate species at physiological pH (7.4), impacting solubility, membrane permeability, and protein target interactions in biological systems. This enhanced ionization is unavailable from mono-halogenated or non-methylated comparators without altering the core substitution pattern.
| Evidence Dimension | Phenolic acidity (pKa) |
|---|---|
| Target Compound Data | pKa = 7.97 ± 0.15 (predicted) |
| Comparator Or Baseline | 2-Fluoro-5-methylphenol: pKa = 8.55 (calculated); 3-Iodo-5-methylphenol: pKa ≈ 8.43 (estimated) |
| Quantified Difference | ΔpKa = –0.58 vs. 2-fluoro-5-methylphenol; ΔpKa = –0.46 vs. 3-iodo-5-methylphenol |
| Conditions | Predicted using ACD/Labs pKa algorithm; comparator data from ChemBase JChem prediction and Hammett estimation respectively |
Why This Matters
A 0.46–0.58 unit pKa shift alters the ionized fraction by 2.5–3.5× at pH 7.4, directly influencing solubility, passive permeability, and target engagement in medicinal chemistry campaigns.
- [1] ChemBase. 2-Fluoro-5-methylphenol – Theoretical Calculated Properties, JChem Acid pKa = 8.55. Available at: http://www.chembase.cn/molecule-7620.html (accessed 2026-04-26). View Source
